1-(4-Tolylsulfonyl)pyrrolidin-3-one
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Description
Synthesis Analysis
The synthesis of 1-(4-Tolylsulfonyl)pyrrolidin-3-one and related compounds often involves novel one-pot reactions and efficient conditions that have been developed to obtain derivatives with high yields. For instance, tetraaryl derivatives can be obtained through a one-pot reaction involving aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid identified as a crucial catalyst, leading to high yields of dihydropyrrolo[3,2-b]pyrroles (Krzeszewski et al., 2014).
Molecular Structure Analysis
The molecular structure and conformation of related sulfonyl pyrrolidine compounds have been extensively studied, including by X-ray analysis and molecular orbital methods. These studies provide insights into the planarity of the aromatic rings linked to the pyrrolidine moiety and the hydrogen bonding patterns that contribute to the stability and conformation of these molecules (Banerjee et al., 2002).
Chemical Reactions and Properties
Research has detailed the reactions of sulfonyl pyrrolidine compounds with various nucleophiles under acidic or basic conditions, demonstrating their versatility in synthesizing a wide range of derivatives with potential biological activities. These reactions enable the introduction of different substituents, significantly altering the chemical properties and potential applications of the compounds (Goto et al., 1991).
Scientific Research Applications
Pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . This group of compounds has diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolidin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJNDUPYCKAYAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336721 |
Source
|
Record name | 1-(4-Tolylsulfonyl)pyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tolylsulfonyl)pyrrolidin-3-one | |
CAS RN |
73696-28-3 |
Source
|
Record name | 1-(4-Tolylsulfonyl)pyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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